

Spectroscopic and Synthetic Profile of Brominated Imidazopyridines: A Technical Guide

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Compound of Interest

Compound Name: 7-Bromo-3H-imidazo[4,5-b]pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for brominated imidazopyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.^{[1][2][3]} This document outlines key spectroscopic data in a structured format for comparative analysis, details common experimental protocols for their synthesis and characterization, and visualizes a representative synthetic workflow.

Core Spectroscopic Data

The characterization of brominated imidazopyridines relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The data presented herein is a compilation from various studies on different isomers and substituted derivatives of brominated imidazopyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of brominated imidazopyridines. The chemical shifts in ^1H and ^{13}C NMR spectra are highly dependent on the position of the bromine atom and other substituents on the imidazopyridine core.

Table 1: ¹H NMR Spectroscopic Data for Selected Brominated Imidazopyridine Derivatives

Compound	Solvent	Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-(4-bromophenyl)-imidazo[1,2-a]pyridin-8-amine[4]	DMSO-d ₆	Signals corresponding to aromatic protons and the amine group are observed. Specific shifts are available in the referenced literature.
3-bromo-6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide[5]	DMSO-d ₆	A signal at δ 6.12 ppm corresponds to the pyridine-H5 proton.
Generic 3-Bromopyridine-D4 (for comparison)[6]	-	In a deuterated analogue, proton signals at positions 2, 4, 5, and 6 are absent, simplifying the spectrum significantly.

Table 2: ¹³C NMR Spectroscopic Data for Selected Brominated Imidazopyridine Derivatives

Compound	Solvent	Chemical Shifts (δ, ppm)
3-bromo-6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide[5]	DMSO-d ₆	Signals at δ 91.3 and 111.8 ppm are assigned to C3 and C5, respectively. The downfield shift of C3 confirms bromination at this position.
Generic 3-Bromopyridine-D4 (for comparison)[6]	-	Deuterated carbons appear as triplets due to coupling with deuterium. The C-3 signal attached to bromine remains a singlet.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of brominated imidazopyridines. The presence of bromine is readily identified by the characteristic isotopic pattern of ^{79}Br and ^{81}Br .

Table 3: Mass Spectrometry Data for Selected Brominated Imidazopyridines

Compound	Ionization Method	[M] ⁺ or [M+H] ⁺ (m/z)	Key Fragmentation Information
2-(4-bromophenyl)-imidazo[1,2-a]pyridin-8-amine[4]	Not Specified	288.15 (Molecular Weight)	The exact mass is reported as 287.00581 g/mol .
3-phenoxy imidazo[1,2-a]pyridines (protonated) [7]	ESI-MS/MS	-	Characteristic fragmentation involves the homolytic cleavage of the 3-phenoxy C-O bond.
Imidoyl bromides and bromoiminium bromides[8]	Not Specified	-	A major fragmentation process is the loss of a halogen atom from the molecular ion to form an N-alkylnitrilium ion.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data for a Brominated Pyridinethione Derivative

Compound	Sample Phase	Key Absorption Bands (cm ⁻¹)	Functional Group Assignment
3,3'-(hydrazine-1,2-diylidene)bis(6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide)[5]	Not Specified	3358, 3171	NH stretching
1681, 1635	C=O stretching		

Experimental Protocols

The synthesis of brominated imidazopyridines can be achieved through various synthetic routes. Below are generalized protocols based on methodologies reported in the literature.

General Synthesis of 3-Bromoimidazo[1,2-a]pyridines

One common approach involves the reaction of α -haloketones with 2-aminopyridines.[9] A direct construction of 3-bromoimidazo[1,2-a]pyridines can be achieved from α -haloketones and 2-aminopyridines under specific reaction conditions.[9]

Materials:

- α -haloketone (e.g., α -bromoacetophenone)
- Substituted 2-aminopyridine
- tert-Butyl hydroperoxide (TBHP)
- Ethyl acetate (EA)

Procedure:

- A mixture of the α -haloketone (0.3 mmol), 2-aminopyridine (0.45 mmol), and TBHP (0.6 mmol) in ethyl acetate (2 mL) is heated at 90 °C for 3 hours.[9]

- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired 3-bromoimidazo[1,2-a]pyridine.[9]

General Procedure for Spectroscopic Analysis

NMR Spectroscopy:

- ^1H and ^{13}C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[6][10][11]
- Samples are dissolved in a suitable deuterated solvent, such as CDCl_3 or DMSO-d_6 . [11]
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[12]
- For ^{13}C NMR, a standard proton-decoupled single-pulse experiment with NOE is often used. [6]

Mass Spectrometry:

- Mass spectra can be obtained using various techniques, including Electrospray Ionization (ESI).[7][13]
- High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.[10]

IR Spectroscopy:

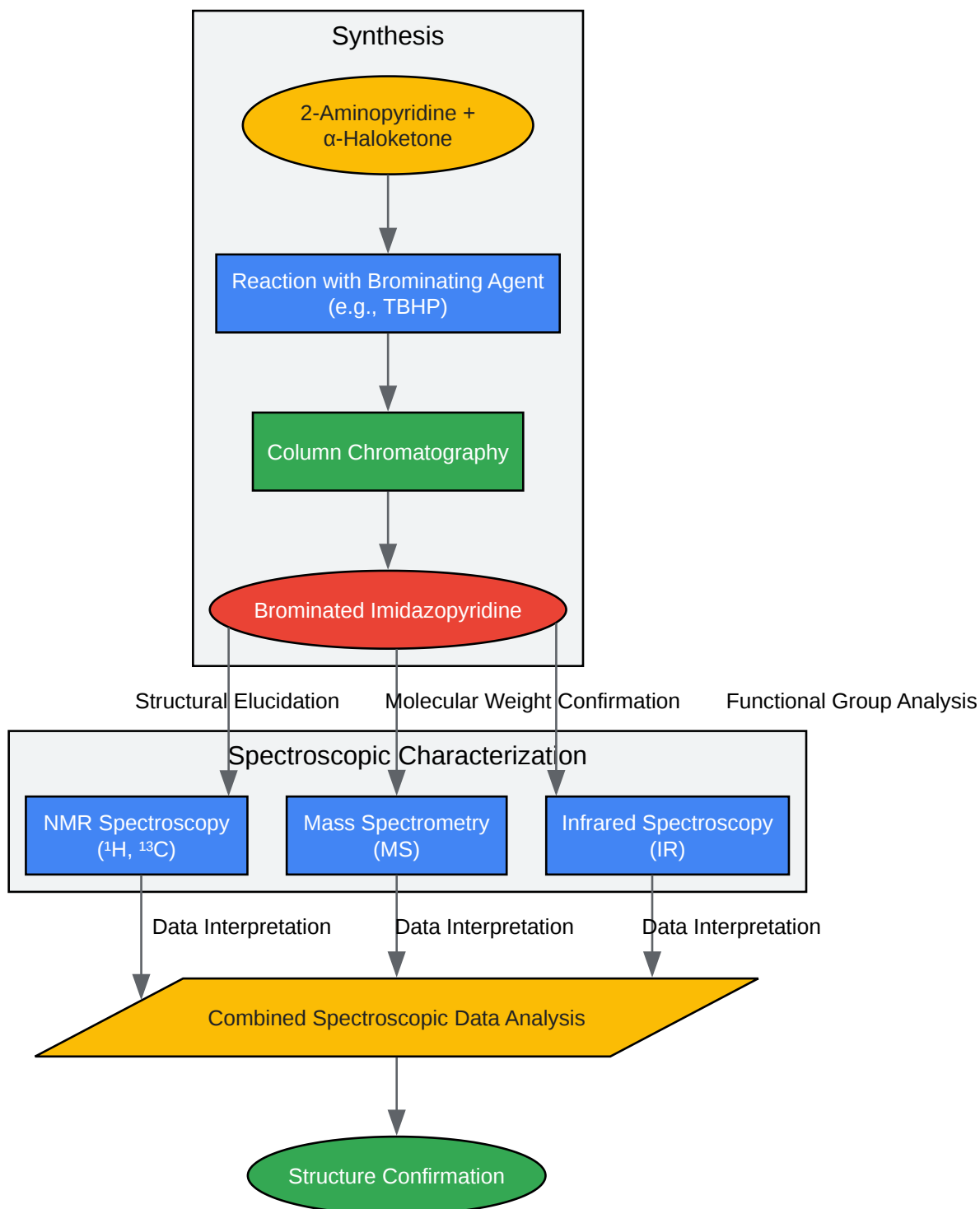
- IR spectra are commonly recorded on an FT-IR spectrometer.
- Samples can be prepared as KBr pellets or analyzed as a thin film.

Visualizations

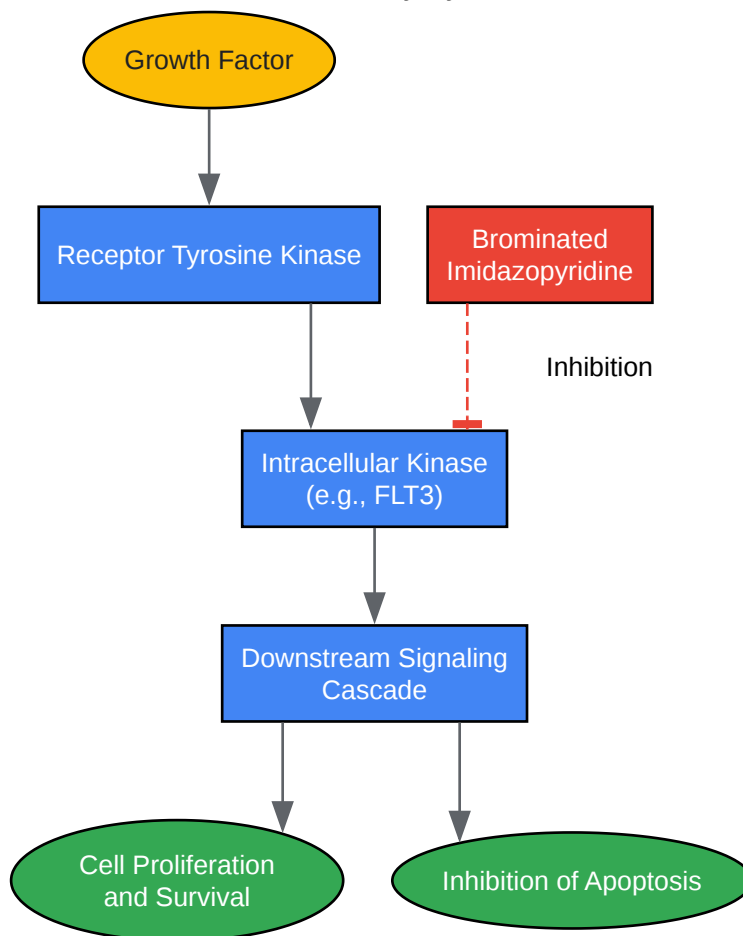
Synthetic and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of brominated imidazopyridines.

General Workflow for Brominated Imidazopyridine Synthesis and Analysis



Hypothetical Kinase Inhibition Pathway by a Brominated Imidazopyridine

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